Khelloside Khelloside Khellol glucoside is an oxacycle and an organic heterotricyclic compound.
Khelloside is a natural product found in Ammi visnaga with data available.
Khelloside is a furochromone with antihyperlipidemic activity. In an animal model, khelloside lowered low density lipoprotein cholesterol, high density lipoprotein cholesterol, and total cholesterol; very low density lipoprotein cholesterol and triglycerides were not changed.
See also: Visnaga daucoides fruit (part of).
Brand Name: Vulcanchem
CAS No.: 17226-75-4
VCID: VC21048829
InChI: InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1
SMILES: COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C19H20O10
Molecular Weight: 408.4 g/mol

Khelloside

CAS No.: 17226-75-4

Cat. No.: VC21048829

Molecular Formula: C19H20O10

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

Khelloside - 17226-75-4

Specification

Description Khellol glucoside is an oxacycle and an organic heterotricyclic compound.
Khelloside is a natural product found in Ammi visnaga with data available.
Khelloside is a furochromone with antihyperlipidemic activity. In an animal model, khelloside lowered low density lipoprotein cholesterol, high density lipoprotein cholesterol, and total cholesterol; very low density lipoprotein cholesterol and triglycerides were not changed.
See also: Visnaga daucoides fruit (part of).
CAS No. 17226-75-4
Molecular Formula C19H20O10
Molecular Weight 408.4 g/mol
IUPAC Name 4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one
Standard InChI InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1
Standard InChI Key SJRACCTZSAUMGO-WIMVFMHDSA-N
Isomeric SMILES COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
SMILES COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O
Canonical SMILES COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O

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